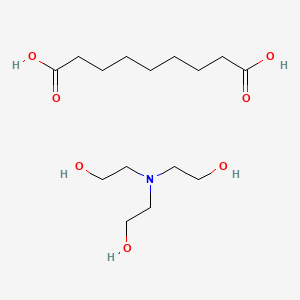Einecs 272-413-6
CAS No.: 68833-70-5
Cat. No.: VC18570363
Molecular Formula: C15H31NO7
Molecular Weight: 337.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68833-70-5 |
|---|---|
| Molecular Formula | C15H31NO7 |
| Molecular Weight | 337.41 g/mol |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid |
| Standard InChI | InChI=1S/C9H16O4.C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);8-10H,1-6H2 |
| Standard InChI Key | FCKXCXDSXHADAX-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Einecs 272-413-6 is systematically named Nonanedioic acid, compound with 2,2',2''-nitrilotris[ethanol], reflecting its composition as a 1:1 complex of azelaic acid () and triethanolamine () . The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is 2-[bis(2-hydroxyethyl)amino]ethanol; nonanedioic acid, further clarifying its structure as a triethanolamine-azelaic acid adduct.
Key Identifiers:
-
Molecular Formula:
-
Canonical SMILES:
C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO
Structural and Functional Analysis
The compound’s structure comprises two distinct moieties:
-
Azelaic Acid: A nine-carbon dicarboxylic acid () known for its role in polymer production and dermatological applications.
-
Triethanolamine: A tertiary amine () with three hydroxyl groups, commonly used as a surfactant and pH adjuster .
The interaction between these components likely involves hydrogen bonding and coordination chemistry, where the carboxylic acid groups of azelaic acid interact with the amine and hydroxyl groups of triethanolamine. This configuration enhances the compound’s solubility in polar solvents and its ability to act as a chelating agent .
Synthesis and Production
Reaction Mechanism
The synthesis of Einecs 272-413-6 typically involves a condensation reaction between azelaic acid and triethanolamine under controlled conditions. The process proceeds as follows:
-
Acid-Base Reaction: The carboxylic acid groups of azelaic acid react with the amine groups of triethanolamine, forming ammonium carboxylate salts.
-
Dehydration: Heating the mixture under reflux facilitates the removal of water, driving the reaction toward complex formation .
Reaction Conditions:
-
Temperature: 80–120°C
-
Catalyst: None required; reaction proceeds via thermal activation.
-
Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
Industrial-Scale Production
Industrial production emphasizes cost efficiency and yield optimization. Key steps include:
-
Raw Material Purification: Azelaic acid and triethanolamine are purified to >99% purity to prevent side reactions.
-
Batch Reactors: Large-scale reactions are conducted in stainless steel reactors with mechanical stirring.
-
Post-Processing: The product is crystallized, filtered, and dried under vacuum to achieve a purity of ≥95% .
Regulatory Status and Compliance
Global Regulatory Frameworks
-
United States: Complies with the Toxic Substances Control Act (TSCA) for industrial use .
-
Asia: Listed in China’s IECSC inventory and Japan’ ENCS system for chemical safety .
Comparative Analysis with Related Compounds
Nitrilotriacetic Acid (NTA)
| Property | Einecs 272-413-6 | NTA |
|---|---|---|
| Chelating Strength | Moderate (binds Ca²⁺, Mg²⁺) | High (binds transition metals) |
| Biodegradability | Low | High |
| Applications | Surfactants, polymers | Detergents, water treatment |
Einecs 272-413-6’s lower biodegradability limits its environmental applications compared to NTA but offers advantages in polymer stabilization .
Ethylenediaminetetraacetic Acid (EDTA)
While EDTA exhibits superior metal-chelating capacity, Einecs 272-413-6’s dual functionality as a surfactant and chelator makes it preferable in cosmetic formulations where multifunctionality is critical .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume